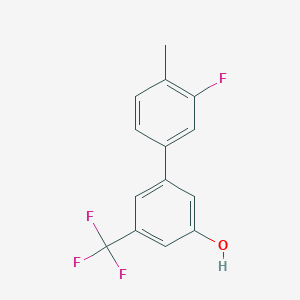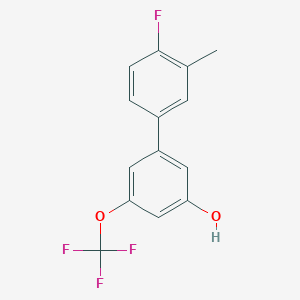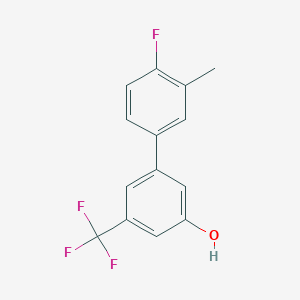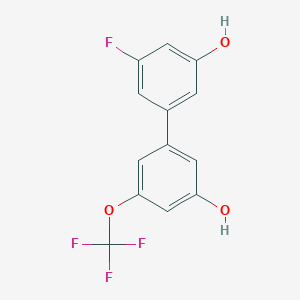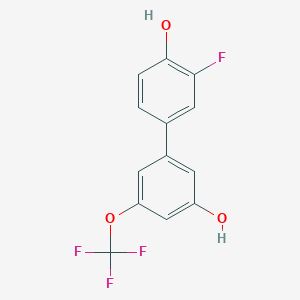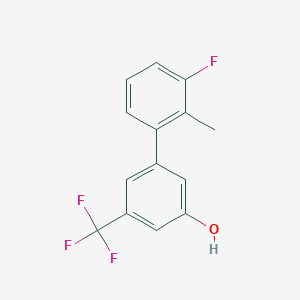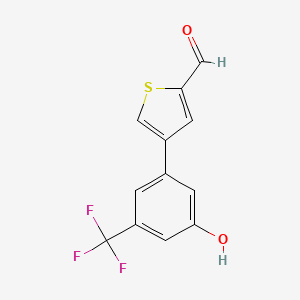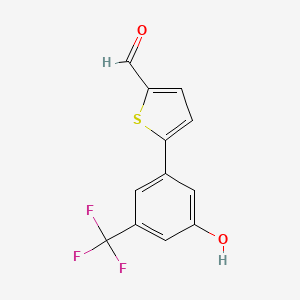
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is a synthetic compound that is widely used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, and its properties make it a useful reagent in many biochemical and physiological applications.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals and in the synthesis of fluorescent dyes.
Mecanismo De Acción
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new bond. The trifluoromethoxy group is particularly reactive, and its presence increases the reactivity of the compound.
Biochemical and Physiological Effects
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, can have a variety of biochemical and physiological effects. It is known to be a potent inhibitor of enzymes, and it can also act as an agonist or antagonist of certain receptors. It has been used in the study of metabolic pathways, and it has been found to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, in laboratory experiments include its low cost, its high reactivity, and its ability to be used in a wide range of reactions. Its reactivity also makes it useful as a catalyst in certain reactions. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. It could be used to develop new drugs, to study metabolic pathways, to develop new fluorescent dyes, or to synthesize new organic compounds. It could also be used to develop new catalysts for organic reactions, or to study the effects of different environmental conditions on biochemical and physiological processes. Additionally, it could be used to study the effects of different concentrations of the compound on biochemical and physiological processes.
Métodos De Síntesis
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is synthesized through a three-step process. The first step involves the reaction of 3-chlorophenol with trifluoroacetic anhydride, followed by the reaction of the resulting trifluoroacetyl chloride with 3-trifluoromethoxyphenol. The final step is the hydrolysis of the trifluoroacetyl group to yield 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-3-1-2-8(4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRZMNRNCIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686575 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261989-90-5 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

